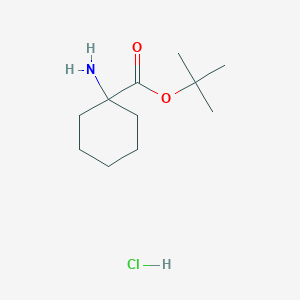![molecular formula C14H17N5OS B2437755 1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2309571-06-8](/img/structure/B2437755.png)
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea” is a compound that is also known as Thidiazuron . It is a phenylurea derivative that is used as a herbicide and plant growth regulator . The compound has a molecular formula of C9H8N4OS .
Synthesis Analysis
The synthesis of Thidiazuron involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes .Molecular Structure Analysis
The molecular structure of Thidiazuron was analyzed using liquid chromatography hybrid ion trap time-of-flight mass spectrometry (LC-IT-TOF-MS) . The compound has a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
Thidiazuron undergoes biotransformation in kiwifruits, resulting in four metabolites: 4-hydroxy-thidiazuron, 3-hydroxy-thidiazuron, thidiazuron-4-O-β-d-glucoside, and thidiazuron-3-O-β-d-glucoside .Physical And Chemical Properties Analysis
Thidiazuron is a white, odorless, tasteless crystalline solid . It has a melting point of 217°C . Its solubility at 25°C is as follows: dimethyl sulfoxide >500 g/L, dimethylformamide >500 g/L, cyclohexanone 21.5 g/L, acetone 8 g/L, methanol 4.5 g/L, ethyl acetate 0.8 g/L, hexane 6 g/L . It is insoluble in aliphatic and aromatic hydrocarbons and has a solubility of 31 mg/L in water .Safety and Hazards
Thidiazuron is classified as harmful in contact with skin or if inhaled, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It does not meet the PBT (Persistent, Bioaccumulative, and Toxic) or vPvB (very Persistent and very Bioaccumulative) criteria of the REACH regulation, annex XIII .
Future Directions
properties
IUPAC Name |
1-phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c20-14(16-11-4-2-1-3-5-11)17-12-6-8-19(9-7-12)13-10-15-21-18-13/h1-5,10,12H,6-9H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJYUQJPIPMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC=CC=C2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-8-morpholin-4-yl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B2437672.png)
![8-{4-[(3,4-Dichlorophenyl)methyl]piperazinyl}-3-methyl-7-benzyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2437673.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2437677.png)




![4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2437684.png)
![2,3,4,9-tetrahydro-1H-carbazol-1-one O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2437685.png)

![3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile;hydrochloride](/img/structure/B2437689.png)

